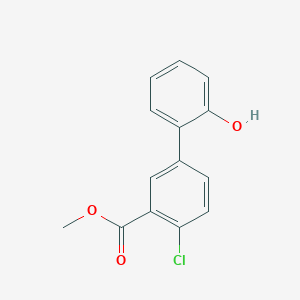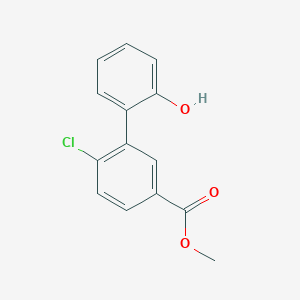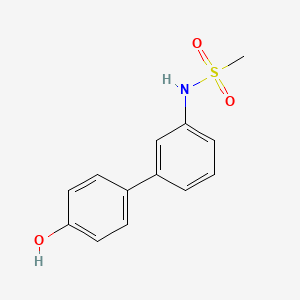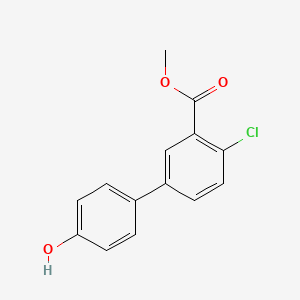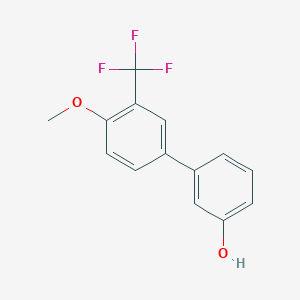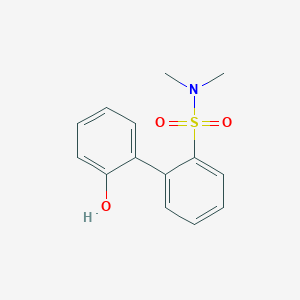
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% (3-PPCP) is a synthetic compound that has been of interest to scientists and researchers in recent years. It is a derivative of phenol, and has a wide range of applications in scientific research.
作用機序
The mechanism of action of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% is not well understood. However, it is believed that it acts as an antioxidant by scavenging free radicals and preventing them from damaging cell membranes and cellular processes. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% may act as a chelator, binding to metals and preventing them from causing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. For example, it has been shown to reduce oxidative stress in cells, as well as to reduce the expression of genes involved in cancer and aging. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce inflammation and to have anti-inflammatory effects. Finally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce the toxicity of environmental pollutants.
実験室実験の利点と制限
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. For example, it is relatively stable and easy to synthesize, and it is also non-toxic and non-irritating. Additionally, it is relatively inexpensive to purchase. However, there are also some limitations to its use in laboratory experiments. For example, it can be difficult to accurately measure the concentration of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% in solutions, and it also has a relatively short shelf life.
将来の方向性
There are a variety of potential future directions for research on 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%. Finally, research could be conducted to explore the potential applications of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% in medical and therapeutic treatments.
合成法
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 3-hydroxy-2-methylpyridine with trichloroacetyl chloride in the presence of a base, such as diethylamine. This reaction yields 3-chloro-2-methylpyridine, which is then reacted with phenol in the presence of a base to form 3-pyrrolidinylcarbonylphenol. Finally, this compound is treated with sodium hydroxide to form 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%.
科学的研究の応用
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. For example, it has been used in studies of the effects of free radicals on cell membranes, as well as in studies of the effects of oxidative stress on cellular processes. It has also been used in studies of the effects of oxidative stress on the expression of genes involved in cancer and aging. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been used in studies of the effects of environmental pollutants on human health.
特性
IUPAC Name |
[3-(3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)18-9-1-2-10-18/h3-8,11-12,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDYJASMYNJCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683636 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-77-7 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

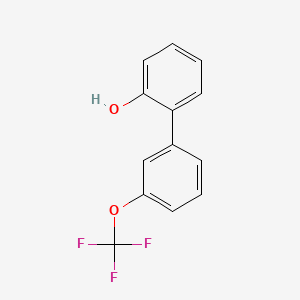
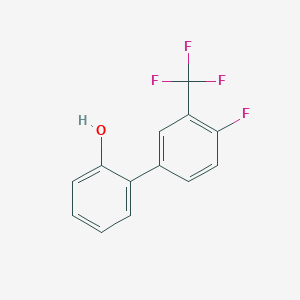
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
